![molecular formula C20H14ClN3OS B2686386 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-80-0](/img/structure/B2686386.png)

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

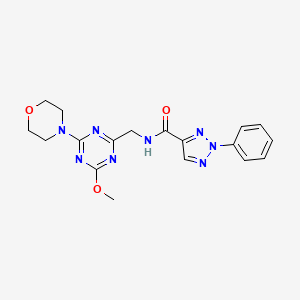

“2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound used in scientific research. It’s a type of N-heterocyclic compound that has shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Molecular Structure Analysis

These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities and structural units were key for PI3Kα inhibitory activity .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolo and Triazolo Derivatives

Research has focused on the synthesis of various thiazolo and triazolo derivatives due to their significant pharmacological properties. For instance, compounds derived from thiazolo[3,2-a]pyrimidine and triazolo[4,3-a]pyrimidine have been synthesized and investigated for their potential biological activities. These compounds are structurally related to 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide and showcase the importance of such frameworks in drug discovery efforts (Haiza et al., 2000).

Anticancer and Anti-inflammatory Applications

Derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory activities. This research highlights the potential therapeutic applications of compounds with thiazolo[3,2-a]pyrimidine structures in treating inflammation-related disorders (Tozkoparan et al., 1999). Additionally, novel benzamide derivatives containing thiazol and oxadiazol moieties have been designed, synthesized, and assessed for their anticancer activities, demonstrating the value of these compounds in developing anticancer therapeutics (Ravinaik et al., 2021).

Metabolic Studies

Research involving compounds similar to this compound has also extended into studies of their metabolism and excretion. For example, GDC-0449 (vismodegib), a compound with a somewhat related structure, underwent extensive metabolism studies in rats and dogs, revealing significant insights into its metabolic pathways and disposition (Yue et al., 2011).

Synthesis and Cytotoxic Activity

The synthesis and structural characterization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes have been explored, with evaluations of their cytotoxic activity against various cancer cell lines. This research illustrates the potential of such compounds in developing new cancer treatments (Adhami et al., 2014).

Wirkmechanismus

Target of Action

The primary target of the compound 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes controlled by this pathway .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .

Result of Action

The inhibition of PI3K by this compound can lead to a decrease in cell growth and proliferation . This is due to the disruption of the PI3K/AKT/mTOR pathway, which plays a crucial role in these cellular processes .

Safety and Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly PI3K . It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound’s interaction with these enzymes is crucial in its biochemical role .

Cellular Effects

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its potent inhibitory activity on PI3K can affect a wide range of cellular functions .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits PI3Kα, PI3Kγ, and PI3Kδ, which are key enzymes in cell signaling pathways .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity on PI3K suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is known to interact with PI3K, which plays a crucial role in several metabolic processes .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFJLYDIRPUBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)

![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)

![N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2686323.png)

![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)

![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)